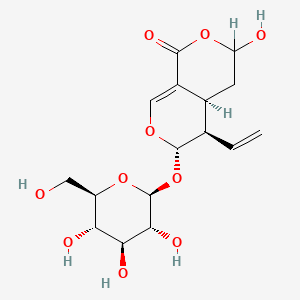

secologanic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Secologanic acid is a secoiridoid glycoside . It is a plant growth inhibitor and is found in some plants, such as certain Rosaceae and Euphorbiaceae species .

Synthesis Analysis

This compound is synthesized by the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The enzyme uses loganin as a substrate to form secologanin . Single mutations can toggle the substrate selectivity of secologanin synthase .Chemical Reactions Analysis

This compound is involved in the biosynthesis of strictosidinic acid . It is also involved in the production of terpene indole alkaloids (TIAs), which are plant-derived specialized metabolites with widespread use in medicine .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学研究应用

喜树碱生物合成

secologanic acid 在喜树碱的生物合成中起着至关重要的作用,喜树碱是一种高价值的抗癌化合物 . secologanin 合成酶的功能表征和调控已被研究,该合成酶是一种参与喜树碱生物合成的细胞色素 P450 . 该合成酶的过表达导致 secologanin 和喜树碱的积累增加 .

区分金银花和忍冬花

this compound 可用于区分金银花和忍冬花 . 使用 HPLC 建立了测定 this compound 含量的测定方法 . 金银花中 this compound 的平均含量显著高于忍冬花 .

抗氧化和抗炎特性

this compound 具有某些抗氧化和抗炎特性 . 它可能在治疗某些疾病方面具有潜在益处 .

抗肿瘤和抗病毒活性

this compound 还表现出抗肿瘤和抗病毒活性 . this compound 在这些领域的性质和应用仍在研究中 .

从植物中提取

this compound 通常从植物中提取 . 一种常见的制备方法是溶剂提取,其中含有 this compound 的植物材料使用适当的溶剂进行提取和分离 .

基因工程的目标

独特的 seco-环烯醚萜途径, this compound 是其中的一部分,一直是许多基因工程尝试的目标 . 该途径是强效萜类吲哚生物碱的重要来源 .

作用机制

Target of Action

Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .

Mode of Action

This compound interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .

Biochemical Pathways

This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of this compound from loganic acid is a penultimate step in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is limited

Result of Action

The interaction of this compound with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of this compound at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of this compound

安全和危害

Secologanic acid should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . The residual sulfur dioxide in sulfur-fumigated samples might increase the potential incidence of toxicity to humans .

未来方向

Secologanic acid is currently being widely studied in the medical field. It is considered to have potential drug development value and could be used in the treatment of cancer, cardiovascular diseases, and inflammatory diseases . The identification of the residues essential for the broad substrate scope of this compound synthases presents opportunities for more tailored heterologous production of TIAs .

生化分析

Biochemical Properties

Secologanic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The interaction between this compound and this enzyme is crucial for the formation of secologanin, a central compound from which many chemically diverse natural products arise .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to have significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . This suggests that this compound may influence cell signaling pathways and cellular metabolism, particularly in immune cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One key mechanism is its role as a substrate for the enzyme secologanin synthase, which catalyzes the formation of secologanin . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the compound is stable for two years when stored at the recommended temperature

Metabolic Pathways

This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of various potent terpenoid indole alkaloids . This pathway involves the action of several enzymes, including secologanin synthase .

属性

IUPAC Name |

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYGGXMQYUYHL-UEMOXOMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2455088.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2455091.png)

![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)

![tert-butyl 4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carboxylate](/img/structure/B2455102.png)

![N-{5-ETHYL-3-[(3-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2455108.png)